molecular formula C22H21N5O2S B2696249 N-(2,3-dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894060-75-4

N-(2,3-dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2696249
CAS No.: 894060-75-4
M. Wt: 419.5
InChI Key: LKLNMVVLQDPDKL-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core structure, a heterocyclic system known for its diverse biological activities and significance in medicinal chemistry . This high-quality compound is provided strictly for research applications and is not intended for diagnostic or therapeutic uses. The molecular structure integrates a 3-methoxyphenyl group at the 6-position of the triazolopyridazine ring and an N-(2,3-dimethylphenyl)acetamide moiety linked via a sulfanyl bridge at the 3-position. This specific architecture suggests potential for interaction with various biological targets. Based on studies of structurally analogous triazolopyridazine derivatives, this compound class is frequently investigated for its potential in oncological research , where similar molecules have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cell lines . The mechanism of action for such compounds often involves the inhibition of key enzymatic targets , such as protein kinases, which are crucial for cellular signaling and proliferation . Furthermore, the structural components indicate possible anti-inflammatory and antimicrobial applications , as triazole and pyridazine cores are common pharmacophores in the development of COX enzyme inhibitors and anti-infective agents . Researchers can leverage this compound as a key intermediate or a lead structure in drug discovery programs, for probing biochemical pathways, or for screening against a panel of disease-related targets. Its well-defined structure enables precise structure-activity relationship (SAR) studies to optimize potency and selectivity. As with all research chemicals, proper safety protocols must be followed. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-6-4-9-18(15(14)2)23-21(28)13-30-22-25-24-20-11-10-19(26-27(20)22)16-7-5-8-17(12-16)29-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLNMVVLQDPDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H23N3O3S
  • Molecular Weight : 393.49 g/mol
  • CAS Number : 361182-47-0

The structure features a triazole ring linked to a pyridazine moiety through a sulfur atom, which is significant for its biological interactions.

Anti-inflammatory Activity

Research indicates that compounds containing triazole and pyridazine derivatives exhibit notable anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is a target for anti-inflammatory drugs. The compound's structure suggests it may act as a selective COX-II inhibitor.

Table 1: Comparative COX-II Inhibition Potency

Compound NameIC50 (μM)Selectivity Index
This compoundTBDTBD
Celecoxib0.789.51
PYZ160.5210.73

Note: TBD indicates that further studies are needed to establish these values for the compound .

Anticancer Activity

The mercapto-substituted triazoles have been reported to demonstrate cytotoxic effects against various cancer cell lines. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Case Study Example : A study demonstrated that a related triazole compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 μM .

The proposed mechanism of action for this compound involves:

  • Inhibition of COX Enzymes : By binding to the active site of COX-II enzymes, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : The presence of the triazole ring suggests potential interactions with DNA or RNA synthesis pathways, leading to cell cycle arrest and apoptosis in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Substituents (Pyridazine Position 6) Acetamide Substituent
N-(2,3-Dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-Methoxyphenyl 2,3-Dimethylphenyl
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-Fluorophenyl 3-Trifluoromethylphenyl
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolopyrimidine Tetrahydrobenzothieno Phenyl
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 4-Methylphenyl Unsubstituted acetamide (NH₂)

Key Observations :

  • Benzothieno-fused systems may enhance planararity for DNA intercalation or kinase inhibition.
  • Substituent Effects: Electron-Donating vs. Lipophilicity: The 2,3-dimethylphenyl group (original) and 3-trifluoromethylphenyl () both increase hydrophobicity, but the latter’s strong electron-withdrawing nature may improve metabolic stability . Steric Effects: Bulkier substituents (e.g., trifluoromethyl) may hinder binding in shallow active sites but improve selectivity.
Pharmacological Implications
  • Target Affinity : Fluorinated analogs () are often designed for enhanced binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
  • Toxicity : Unlike heterocyclic amines in processed meats (), sulfanyl-linked triazolopyridazines are less likely to form DNA adducts but require metabolic stability studies .
  • Solubility : The unsubstituted acetamide in ’s 877634-23-6 may improve aqueous solubility but reduce cell penetration compared to the original compound’s dimethylphenyl group .

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